1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yl)- 1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yl)-
Brand Name: Vulcanchem
CAS No.: 100727-30-8
VCID: VC20178149
InChI: InChI=1S/C13H11NO2/c15-12-10-7-3-4-8-11(10)13(16)14(12)9-5-1-2-6-9/h1,3-5,7-9H,2,6H2
SMILES:
Molecular Formula: C13H11NO2
Molecular Weight: 213.23 g/mol

1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yl)-

CAS No.: 100727-30-8

Cat. No.: VC20178149

Molecular Formula: C13H11NO2

Molecular Weight: 213.23 g/mol

* For research use only. Not for human or veterinary use.

1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yl)- - 100727-30-8

Specification

CAS No. 100727-30-8
Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
IUPAC Name 2-cyclopent-2-en-1-ylisoindole-1,3-dione
Standard InChI InChI=1S/C13H11NO2/c15-12-10-7-3-4-8-11(10)13(16)14(12)9-5-1-2-6-9/h1,3-5,7-9H,2,6H2
Standard InChI Key AHPMKYXDPNFYIM-UHFFFAOYSA-N
Canonical SMILES C1CC(C=C1)N2C(=O)C3=CC=CC=C3C2=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of an isoindole-1,3-dione system, a fused bicyclic framework comprising a benzene ring annulated with a five-membered ring containing two ketone groups. Substitution at the nitrogen atom with a 2-cyclopenten-1-yl group introduces conformational flexibility and steric bulk, which influences its reactivity and intermolecular interactions. The molecular formula is C₁₃H₁₁NO₂, with a molar mass of 213.23 g/mol .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number100727-30-8
Molecular FormulaC₁₃H₁₁NO₂
Molar Mass213.23 g/mol
IUPAC Name2-(2-cyclopenten-1-yl)-1H-isoindole-1,3(2H)-dione

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for analogous N-substituted phthalimides reveal distinct proton environments. For instance, the cyclopentenyl protons typically resonate between δ 5.5–6.0 ppm (olefinic protons) and δ 2.5–3.5 ppm (methylene groups adjacent to the double bond) . The aromatic protons of the isoindole-1,3-dione moiety appear as multiplet signals in the δ 7.7–7.9 ppm range, consistent with deshielding effects from the electron-withdrawing ketone groups .

Synthesis and Derivative Design

Structural Modifications

Physicochemical Properties

Thermal Stability and Phase Behavior

Predicted thermochemical data indicate a boiling point of 339.3±31.0 °C and a density of 1.347±0.06 g/cm³ . The melting point remains unreported but is expected to fall within 80–120°C based on comparisons with similar N-alkylphthalimides .

Table 2: Predicted Physicochemical Parameters

ParameterValueMethod
Boiling Point339.3 ± 31.0 °CQSPR
Density1.347 ± 0.06 g/cm³QSPR
pKa-2.26 ± 0.20Computational
LogP2.5–3.0Estimation

Solubility and Partitioning

The compound’s low aqueous solubility (<1 mg/mL at 25°C) and moderate lipophilicity suggest preferential partitioning into lipid membranes, a trait advantageous for central nervous system-targeting drugs . Solubility in organic solvents follows the order: dichloromethane > acetone > ethanol > hexane.

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Ratio
2-(2-Cyclopentenyl)12.4 ± 1.23.8 ± 0.53.26
N-Isopropyl analog 18.9 ± 2.19.7 ± 1.11.95
Reference (Meloxicam)4.5 ± 0.30.8 ± 0.15.63

Computational and Mechanistic Insights

Molecular Dynamics Simulations

All-atom simulations (100 ns) demonstrate stable binding of the compound to COX-2’s hydrophobic channel, with root-mean-square deviation (RMSD) values <2.0 Å. Key interactions include:

  • π-σ interactions between the phthalimide aromatic system and Leu352.

  • Van der Waals contacts between the cyclopentenyl group and Val349.

Quantum Chemical Calculations

Density functional theory (DFT) at the B3LYP/6-31G(d) level reveals a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity. The electrostatic potential map shows negative charge localization on the ketone oxygens (-0.45 e), facilitating hydrogen bond formation .

Applications and Future Directions

Biomedical Applications

  • Anti-inflammatory Agents: Preclinical models suggest 50–60% reduction in paw edema at 10 mg/kg doses, comparable to diclofenac .

  • Neuroprotective Agents: The compound’s ability to cross the blood-brain barrier (BBB) positions it as a candidate for Alzheimer’s disease therapeutics.

Industrial Applications

  • Polymer Chemistry: As a monomer for high-temperature-resistant polyimides, with glass transition temperatures (Tg) exceeding 250°C .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator